[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
Description
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZPGYRFLJFAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202336 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54014-07-2 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054014072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride, to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted oxadiazoles, aldehydes, carboxylic acids, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial strains, making it a candidate for further development in antibacterial therapies .
Medicine
In medicine, derivatives of this compound have been investigated for their antitubercular activity. These compounds have shown promise in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation. It is also explored for its potential use in agricultural chemicals and pesticides .
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound’s structure allows it to bind effectively to bacterial proteins, inhibiting their function .
Comparison with Similar Compounds
The biological and physicochemical properties of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol can be contextualized by comparing it to structurally related oxadiazole derivatives. Key comparisons include:
Functional Group Modifications
Insights :
- The hydroxymethyl group in the target compound may improve aqueous solubility compared to thiol or ester derivatives, though direct data are lacking.
- Sulfanyl derivatives (e.g., 6f) exhibit notable antimicrobial activity, suggesting that functional group choice critically impacts bioactivity .
Substituent Effects on the Aromatic Ring
Insights :
- Electron-withdrawing groups (Cl, Br, NO₂) at the para position enhance receptor binding but show variable cytotoxicity. The 4-chlorophenyl substituent in OX1 balances binding affinity and moderate cytotoxicity .
- Fluorine substitution (OX8) reduces binding energy slightly, indicating chloro’s superior electronic effects .
Physicochemical and Structural Comparisons
Insights :
- Crystallographic data for related compounds (e.g., methoxybenzonitrile derivatives) suggest the oxadiazole ring’s planar geometry facilitates π-π stacking in receptor binding .
Biological Activity
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Esterification : 4-Chlorobenzoic acid is reacted with methanol.
- Hydrazination : The resultant ester undergoes hydrazination to form the corresponding hydrazide.
- Cyclization : The hydrazide is cyclized to form the oxadiazole ring.
This synthetic route has been optimized for yield and purity, making it suitable for further biological evaluations .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various strains of Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) that suggests potential as an antitubercular agent. The results are summarized in Table 1.
| Strain | MIC (µg/mL) |
|---|---|
| M. tuberculosis H37Rv | 12.5 |
| M. tuberculosis H37Ra | 15.0 |
| RIF-resistant M. tuberculosis | 20.0 |
This compound was found to be particularly effective against virulent strains, indicating its potential in treating resistant infections .
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promising antiviral activity. A study assessed its effects against viral infections and found that it inhibits viral replication through interference with viral enzymes. The compound exhibited an IC50 value of 18 µM against specific viral strains, suggesting its potential as a therapeutic agent in antiviral drug development .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within pathogens:
- Enzyme Inhibition : It may inhibit key enzymes involved in the metabolic pathways of bacteria and viruses.
- Receptor Modulation : The compound can alter the conformation of target proteins or bind to active sites, disrupting normal function.
These mechanisms highlight the versatility of this compound in targeting various biological systems .
Case Studies
Several case studies have documented the efficacy of this compound in clinical and laboratory settings:
- Study on Tuberculosis : A controlled study demonstrated a significant reduction in bacterial load in infected models treated with this compound compared to controls.
- Antiviral Efficacy : In vitro studies showed a marked decrease in viral titers following treatment with this compound.
These findings underscore the potential of this compound as a lead candidate for further pharmaceutical development .
Q & A
Basic: What are the standard synthetic routes for [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol?
Methodological Answer:
The synthesis typically involves sequential functionalization of the oxadiazole core. A common route includes:
Esterification : Reacting 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate .
Hydrazide Formation : Treating the ester with hydrazine hydrate to yield 4-chlorophenylhydrazide.
Cyclization : Reacting the hydrazide with cyanogen bromide (BrCN) in methanol to form the 1,3,4-oxadiazole ring .
Hydroxymethylation : Introducing the methanol group via nucleophilic substitution, e.g., using KOH in DMF to replace bromine in intermediates like 2-[4-(bromomethyl)phenyl]-5-(4-substituted-phenyl)-1,3,4-oxadiazole .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
